2-(4-Methylcyclohexyloxy)propanoic acid

Description

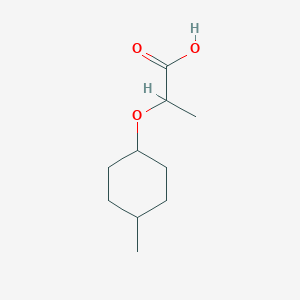

Structure

2D Structure

Properties

IUPAC Name |

2-(4-methylcyclohexyl)oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFAVBJHODKJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyloxy)propanoic acid typically involves the reaction of 4-methylcyclohexanol with propanoic acid under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Common reagents used in this synthesis include sulfuric acid as a catalyst and water for hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and the use of alternative catalysts to improve yield and reduce reaction time. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyloxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylcyclohexanone, while reduction could produce 4-methylcyclohexanol.

Scientific Research Applications

Synthesis and Chemical Properties

2-(4-Methylcyclohexyloxy)propanoic acid is synthesized through various methods, often involving the reaction of phenolic compounds with propanoic acid derivatives. The synthesis typically requires specific catalysts and conditions to achieve optimal yields. The chemical structure allows it to function effectively as an intermediate in the production of herbicides and other agrochemicals.

Agricultural Applications

Herbicidal Properties:

One of the primary applications of this compound is in agriculture as a herbicide. It belongs to the class of phenoxypropionic acids, which are known for their effectiveness in controlling a broad spectrum of weeds. The compound acts by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of the target weeds.

Case Study:

A study conducted on the efficacy of this compound demonstrated its ability to significantly reduce weed populations in various crops. The results indicated that application rates of 0.5 to 1.0 kg/ha were effective in controlling both annual and perennial weeds without causing phytotoxicity to the crops being treated .

Pharmaceutical Applications

Drug Development:

In addition to its agricultural uses, this compound shows promise in pharmaceutical applications. Its structural similarity to other bioactive compounds makes it a candidate for developing new drugs targeting specific biological pathways.

Research Insights:

Recent studies have explored its potential as a modulator of certain receptor activities, which could lead to new therapeutic agents for various conditions. For instance, compounds derived from or related to this compound have been investigated for their effects on S1P receptors, which are involved in immune responses and neuroprotection .

Safety and Environmental Impact

The safety profile of this compound has been evaluated through various toxicological assessments. It has been classified with certain risks but shows low toxicity at recommended application rates in agricultural settings. However, careful management is required to mitigate any potential environmental impacts associated with its use.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Functional Group Impact on Properties

Methylcyclohexyl vs. Phenoxy Substituents The methylcyclohexyl group in 2-(4-Methylcyclohexyloxy)propanoic acid imparts greater lipophilicity compared to aromatic phenoxy analogs (e.g., 2-(4-Chloro-2-methylphenoxy)propionic acid). This enhances membrane permeability but may reduce aqueous solubility . Phenoxy derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) exhibit higher acidity due to resonance stabilization of the conjugate base. For example, 2-(4-Chloro-2-methylphenoxy)propionic acid has a lower pKa than non-halogenated analogs .

Hydroxycyclohexyl vs. Methylcyclohexyl Replacing the methyl group with a hydroxyl (as in 2-(4-hydroxycyclohexyl)-2-methylpropanoic acid) increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This modification is critical in pharmaceutical intermediates where bioavailability is prioritized .

Toxicity and Handling Considerations

- Strict workplace controls (e.g., NIOSH ventilation guidelines) and personal protective equipment (nitrile gloves, Tyvek® suits) are mandated .

- Methylcyclohexyl Analogs: No specific toxicity data exist for this compound, but its lack of reactive halogens or nitro groups suggests lower acute toxicity compared to chlorinated or nitrated derivatives .

Biological Activity

Overview

2-(4-Methylcyclohexyloxy)propanoic acid, with the molecular formula C10H18O3, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propanoic acid, characterized by the presence of a 4-methylcyclohexyloxy group. Its unique structure suggests various interactions with biological systems, which are crucial for its applications in medicine and industry.

The synthesis of this compound typically involves the reaction of 4-methylcyclohexanol with propanoic acid under acidic conditions, often using sulfuric acid as a catalyst. The reaction proceeds through the formation of an ester intermediate, which is hydrolyzed to yield the final product. Optimizing reaction parameters such as temperature and pressure is essential for maximizing yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. Understanding the precise mechanism of action requires detailed studies on its molecular interactions and the pathways involved.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : There is evidence indicating potential antimicrobial activity against certain bacterial strains.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects in a rodent model.

- Methodology : Administration of varying doses to assess inflammation markers.

- Findings : Significant reduction in inflammatory markers was observed at higher doses.

-

Antimicrobial Efficacy :

- Objective : To test the antimicrobial properties against common pathogens.

- Methodology : Disk diffusion method was employed against bacterial cultures.

- Findings : The compound demonstrated significant inhibition zones against specific bacteria, indicating its potential as an antimicrobial agent.

-

Enzyme Interaction Study :

- Objective : To investigate the modulation of specific enzymes.

- Methodology : Enzyme assays were conducted to measure activity levels in the presence of the compound.

- Findings : The compound showed dose-dependent inhibition of certain enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | Rodent model | Reduced inflammatory markers at higher doses |

| Antimicrobial | Disk diffusion | Significant inhibition zones against pathogens |

| Enzyme modulation | Enzyme assays | Dose-dependent inhibition observed |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4-Methylcyclohexyloxy)propanoic acid, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves coupling a methylcyclohexanol derivative with a propanoic acid precursor. For structurally similar compounds (e.g., 2-(4-Chloro-2-Methylphenoxy)propanoic acid), reactions often use acetonitrile and chloroform as solvents, with DIPEA (N,N-diisopropylethylamine) as a base to facilitate condensation . Critical parameters include:

- Temperature control (room temperature to 60°C).

- Moisture-free conditions to prevent hydrolysis.

- Purification via recrystallization or preparative HPLC to isolate the product from byproducts (e.g., unreacted starting materials) .

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related phenoxypropanoic acids:

- Gloves : Nitrile or natural rubber gloves (tested for permeation resistance) .

- Eye Protection : Indirect-vent, splash-resistant goggles combined with a face shield for liquid handling .

- Lab Coat : Acid-resistant clothing (e.g., Tyvek®) to prevent skin contact .

- Respiratory protection may be required if airborne particulates exceed recommended limits (use NIOSH-approved N95 respirators or higher) .

Q. What storage conditions are required to maintain the stability of this compound?

- Methodological Answer :

- Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation .

- Keep in a cool (4–8°C), dry, and well-ventilated area, away from incompatible materials like strong acids or reactive metals (e.g., zinc, magnesium) .

- Monitor for discoloration or precipitate formation as indicators of degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for structural analogs of this compound?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peaks overlapping with compound signals .

- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

- Dynamic NMR : Resolve conformational isomerism in cyclohexyl derivatives by analyzing temperature-dependent spectral shifts .

- Example: For 2-(4-Ethylphenyl)propanoic acid, discrepancies in carbonyl IR stretches (1700–1750 cm⁻¹) were resolved by correlating with X-ray crystallography data .

Q. What in vitro models are appropriate for studying the metabolic pathways of this compound, and how do they compare to in vivo findings?

- Methodological Answer :

- Hepatocyte Models : Primary human hepatocytes or HepG2 cells can assess phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) .

- Microsomal Assays : Liver microsomes from rats or humans quantify enzymatic kinetics (Km, Vmax) .

- In Vivo Correlation : Compare urinary metabolites in rodent studies (e.g., hydroxylated derivatives) with in vitro results to validate metabolic stability .

- Note: Structural analogs like Mecoprop-P show species-specific metabolism, emphasizing the need for human-relevant models .

Q. How does the stereochemistry of this compound influence its biological activity, and what chiral resolution techniques are effective?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC columns (e.g., Chiralpak® IA) with mobile phases containing hexane/isopropanol (90:10 v/v) to resolve R- and S-enantiomers .

- Biological Activity : For Mecoprop-P, the R-enantiomer exhibits herbicidal activity, while the S-form is inactive, highlighting stereospecific receptor interactions .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the toxicity profile of this compound?

- Methodological Answer :

- Dose-Response Studies : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to identify threshold concentrations for cytotoxicity .

- Confounding Factors : Control for impurities (e.g., chlorinated byproducts) using LC-MS to isolate the compound’s intrinsic toxicity .

- Meta-Analysis : Compare data from structurally similar compounds (e.g., 2-(4-Chloro-2-Methylphenoxy)propanoic acid) to infer potential carcinogenicity or teratogenicity .

Safety and Compliance

Q. What engineering controls are recommended to minimize occupational exposure during large-scale synthesis?

- Methodological Answer :

- Local Exhaust Ventilation (LEV) : Install fume hoods with face velocities ≥0.5 m/s to capture airborne particulates .

- Closed Systems : Use reactor vessels with nitrogen purging to prevent vapor release during heating .

- Spill Management : Apply wet methods or HEPA-filtered vacuums to avoid aerosolizing powders during cleanup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.